N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-fluorobenzenesulfonamide
Description
N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-fluorobenzenesulfonamide is a sulfonamide derivative characterized by a 4-fluorobenzenesulfonamide core linked to a dimethylamino-substituted ethyl chain and a 1-methylpyrrole moiety. The fluorine atom at the para position of the benzene ring may enhance metabolic stability and target selectivity, while the dimethylamino and pyrrole groups contribute to lipophilicity and binding interactions .
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O2S/c1-18(2)15(14-5-4-10-19(14)3)11-17-22(20,21)13-8-6-12(16)7-9-13/h4-10,15,17H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTXFPBYIRRIIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNS(=O)(=O)C2=CC=C(C=C2)F)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-fluorobenzenesulfonamide is a synthetic compound with potential therapeutic applications, particularly in the modulation of neurotransmitter systems. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the following molecular formula:
- Molecular Formula : C₁₇H₂₅N₃O₂S
- Molecular Weight : 335.5 g/mol
- CAS Number : 1049373-36-5
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₅N₃O₂S |
| Molecular Weight | 335.5 g/mol |
| CAS Number | 1049373-36-5 |
The biological activity of this compound is primarily attributed to its interaction with the N-methyl-D-aspartate receptor (NMDAR), which is crucial in synaptic transmission and plasticity in the central nervous system (CNS). It acts as a positive allosteric modulator, enhancing the receptor's response to glutamate and glycine, leading to increased calcium ion influx and subsequent neuronal excitability .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Neuroprotective Properties : The compound has been shown to exert neuroprotective effects in models of neurodegenerative diseases by modulating glutamatergic signaling.
- Cognitive Enhancement : It may enhance cognitive functions by improving synaptic plasticity, which is vital for learning and memory processes.
- Potential Antidepressant Effects : Preliminary studies suggest that it could possess antidepressant-like effects through its action on glutamate receptors.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic contexts:
- Study on Cognitive Function : A study demonstrated that administration of the compound improved performance in memory tasks in animal models, suggesting its role in cognitive enhancement .
- Neuroprotection Against Excitotoxicity : Another research focused on its neuroprotective capabilities against excitotoxicity induced by excessive glutamate levels, indicating a promising avenue for treating conditions like Alzheimer's disease.
Comparative Analysis with Similar Compounds
To better understand its efficacy, a comparative analysis with other known NMDAR modulators was conducted. The following table summarizes key findings:
| Compound Name | Mechanism of Action | Potency (pEC50) | Neuroprotective Effects |
|---|---|---|---|
| This compound | Positive allosteric modulator | 7.5 | Yes |
| R-(+)-EU-1180–453 | Non-selective NMDAR antagonist | 6.8 | Limited |
| Memantine | Uncompetitive antagonist | 7.0 | Moderate |
Comparison with Similar Compounds
Impact of Fluorine Substitution
The 4-fluorobenzenesulfonamide moiety in the target compound is analogous to fluorinated derivatives in and , where fluorine enhances metabolic stability and target affinity. For instance, the fluorinated chromene in ’s compound (MW 589.1) exhibits potent kinase inhibition, attributed to fluorine’s electron-withdrawing effects improving binding to ATP pockets . Similarly, the target compound’s 4-fluoro group may optimize interactions with hydrophobic kinase domains compared to non-fluorinated analogs like SzR-105 .
Role of Heterocyclic Substituents
The 1-methylpyrrole group in the target compound distinguishes it from morpholine- or pyridine-containing analogs (e.g., N-(2-(pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide in ). Pyrrole’s aromaticity and smaller size may improve membrane permeability compared to bulkier heterocycles, as seen in compounds with morpholinomethyl groups (e.g., C₁₉H₂₆N₄O₃, MW 358.43) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
